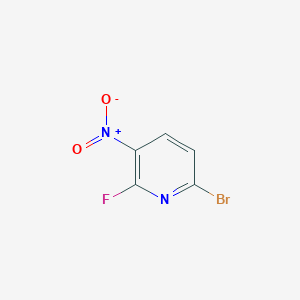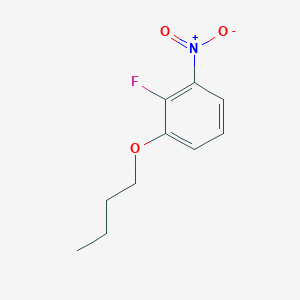
6-Ethoxy-2-fluoro-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-2-fluoro-3-nitropyridine is a heterocyclic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of an ethoxy group at the 6th position, a fluorine atom at the 2nd position, and a nitro group at the 3rd position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2-fluoro-3-nitropyridine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-nitropyridine derivatives. For example, 3-bromo-2-nitropyridine can react with ethoxide ions to introduce the ethoxy group at the 6th position. The fluorine atom can be introduced through a fluorination reaction using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethoxy-2-fluoro-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 2nd position can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group at the 3rd position can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst or metal hydrides such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide (NaOEt) or potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic or basic conditions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Carboxylic Acids: Oxidation of the ethoxy group results in carboxylic acids.
Substituted Pyridines: Nucleophilic substitution reactions yield various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
6-Ethoxy-2-fluoro-3-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.
Materials Science: It is utilized in the synthesis of advanced materials with specific properties, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 6-Ethoxy-2-fluoro-3-nitropyridine involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to undergo reduction to form reactive intermediates that can interact with biological molecules. The fluorine atom enhances the compound’s lipophilicity and stability, facilitating its interaction with cellular membranes and enzymes. The ethoxy group contributes to the compound’s overall reactivity and solubility .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-3-nitropyridine: Lacks the ethoxy group, making it less lipophilic and potentially less reactive.
6-Ethoxy-3-nitropyridine: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Fluoro-6-methoxy-3-nitropyridine: Contains a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.
Uniqueness
6-Ethoxy-2-fluoro-3-nitropyridine is unique due to the combination of the ethoxy, fluorine, and nitro groups on the pyridine ring. This specific arrangement imparts distinct chemical properties, such as increased stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry .
Propriétés
IUPAC Name |
6-ethoxy-2-fluoro-3-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O3/c1-2-13-6-4-3-5(10(11)12)7(8)9-6/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWILQWUXFOIBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

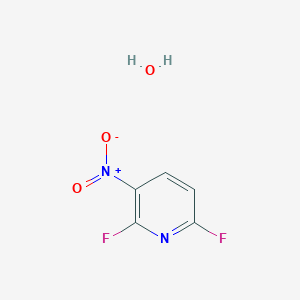



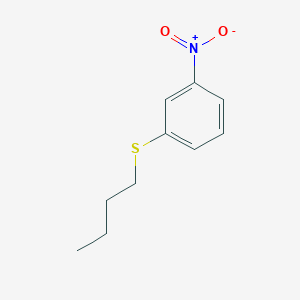

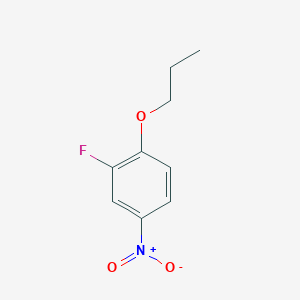
![1-[(Ethoxymethyl)sulfanyl]-4-nitrobenzene](/img/structure/B8025913.png)

![1-[(Methoxymethoxy)methyl]-3-nitrobenzene](/img/structure/B8025924.png)

